molecular formula C21H18Cl2FN3O3S2 B2886332 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923416-61-9

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No. B2886332
CAS RN: 923416-61-9
M. Wt: 514.41
InChI Key: ZOIBVVASEYXUHF-UHFFFAOYSA-N
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Description

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H18Cl2FN3O3S2 and its molecular weight is 514.41. The purity is usually 95%.
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Scientific Research Applications

Alzheimer’s Disease Drug Development

Researchers synthesized a series of N-substituted derivatives to evaluate new drug candidates for Alzheimer’s disease, focusing on enzyme inhibition activity against acetylcholinesterase (AChE). The study emphasized the importance of structural elucidation through spectral analysis and evaluated the potential of synthesized compounds as drug candidates through enzyme inhibition and haemolytic activity assessments (Rehman et al., 2018).

CB1 Cannabinoid Receptor Interaction

A potent and selective antagonist for the CB1 cannabinoid receptor was analyzed for its molecular interaction, contributing to the understanding of cannabinoid receptor ligands. This research has implications for the development of drugs targeting cannabinoid receptors, including the analysis of conformational stability and pharmacophore models, which may influence the design of cannabinoid receptor antagonists (Shim et al., 2002).

Radiotracer Synthesis for CB1 Cannabinoid Receptors

The feasibility of nucleophilic displacement for the synthesis of radiolabeled compounds was demonstrated, aiming at the study of CB1 cannabinoid receptors in the brain. This research contributes to the development of radiotracers for positron emission tomography (PET), enhancing our understanding of CB1 receptor distribution and function in neurological studies (Katoch-Rouse & Horti, 2003).

Structure-Activity Relationships in Cannabinoid Receptor Antagonists

Investigations into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists have provided insights into the requirements for potent and selective CB1 receptor antagonistic activity. This research aids in the characterization of cannabinoid receptor binding sites and the development of pharmacological probes and therapeutic compounds (Lan et al., 1999).

properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2FN3O3S2/c22-14-1-6-17(18(23)11-14)19-12-31-21(25-19)26-20(28)13-7-9-27(10-8-13)32(29,30)16-4-2-15(24)3-5-16/h1-6,11-13H,7-10H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIBVVASEYXUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

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